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Iron(III) phosphonate hydrate

Cat. No.: B1507926
M. Wt: 366.62 g/mol
InChI Key: JYZWPAWQHABGBK-UHFFFAOYSA-K
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Description

Contextualization within Inorganic and Materials Chemistry

The study of iron(III) phosphonate (B1237965) hydrate (B1144303) is significant for its potential applications in diverse fields such as catalysis, ion exchange, and as electrode materials for batteries. dicp.ac.cnresearchgate.net The presence of both inorganic (iron ions) and organic (phosphonate groups) components allows for a high degree of tunability in their properties. nih.gov Furthermore, the phosphonate group's strong binding affinity for metal ions often results in materials with high thermal and chemical stability. uantwerpen.be

Historical Trajectories and Milestones in Iron Phosphonate Research

The field of metal phosphonate chemistry is relatively modern, with its origins tracing back to the pioneering work of Abraham Clearfield and Giulio Alberti in the latter half of the 20th century. mdpi.comrsc.orgamazonaws.com Their initial research focused primarily on layered zirconium phosphonates. rsc.org This laid the groundwork for the exploration of phosphonates with other metals, including iron.

Early investigations into iron phosphonates were often driven by an interest in their magnetic properties and as model compounds for understanding iron-phosphate interactions in biological and geological systems. The development of synthetic techniques, particularly hydrothermal and solvothermal methods, has been a significant milestone, enabling the synthesis of crystalline iron(III) phosphonate hydrates with well-defined structures. capes.gov.brrsc.org These methods allow for the controlled crystallization of products from aqueous solutions under elevated temperature and pressure. rsc.org The synthesis of new lamellar iron(III) phosphonates was reported as early as 1990, highlighting the long-standing interest in these materials. acs.org A notable development was the hydrothermal synthesis of the novel hydrated iron diphosphonate, Fe2(H2O)2(O3P–CH2–PO3H)22, also known as MIL-13, which demonstrated the potential for creating complex, hydrated framework structures. capes.gov.brcapes.gov.br

Conceptual Frameworks and Significance of Iron(III) Phosphonate Hydrates in Contemporary Research

Contemporary research on iron(III) phosphonate hydrates is guided by several key conceptual frameworks. One central theme is the structure-property relationship, where the arrangement of atoms in the crystal lattice dictates the material's macroscopic properties. The presence of water molecules as ligands or as guest molecules in the crystal lattice can significantly influence the coordination environment of the iron(III) ions and the hydrogen-bonding network, thereby affecting the material's stability and functionality. uantwerpen.be

The significance of these compounds in modern research is multifaceted. In materials science, amorphous iron(III) phosphonate hydrate has been investigated as a promising cathode material for lithium-ion batteries. wordpress.com The hydrated nature, while sometimes detrimental to electrochemical performance, can also be leveraged to facilitate ion transport. In catalysis, hybrid iron(III) phosphonates are explored as robust, solid-acid catalysts for various organic transformations. uantwerpen.beresearchgate.net The ability to create porous structures in these materials is also a key area of interest for applications in adsorption and separation. uantwerpen.be

Scope and Objectives of Current Academic Investigations

Current academic investigations into this compound are focused on several key objectives. A primary goal is the rational design and synthesis of new materials with tailored properties. This involves the use of various phosphonic acids and the control of reaction conditions, such as pH and temperature, to direct the formation of specific structures. matec-conferences.orguea.ac.uk The hydrothermal synthesis of iron(III) phosphates in the presence of urea (B33335), for instance, has been shown to yield different compounds depending on the molar ratios of the reactants. rsc.org

Another major objective is the detailed characterization of these materials to understand their structure and properties at a fundamental level. Techniques such as single-crystal X-ray diffraction are crucial for determining the precise arrangement of atoms. acs.org Spectroscopic methods, particularly Mössbauer spectroscopy, are invaluable for probing the local environment and oxidation state of the iron ions. nih.govtandfonline.comresearchgate.netacs.org

Furthermore, a significant portion of current research is dedicated to evaluating the performance of iron(III) phosphonate hydrates in various applications. This includes testing their efficacy as catalysts, their capacity and stability as battery electrodes, and their potential for ion exchange and adsorption. wordpress.comresearchgate.netkaust.edu.sa The development of environmentally friendly, or "green," synthesis methods for phosphonates is also an emerging area of focus. rsc.org

Detailed Research Findings

The synthesis of iron(III) phosphonate hydrates can be achieved through various methods, with hydrothermal and precipitation techniques being the most common. For instance, the hydrothermal reaction of iron(III) chloride, phosphoric acid, and urea at 180 °C can lead to the formation of FePO4·2H2O among other products. rsc.org Another approach involves the co-precipitation from aqueous solutions of an iron salt and a phosphonic acid, with careful control of pH. matec-conferences.org The synthesis of FePO4·2H2O nanoparticles as a precursor for LiFePO4/C cathode materials has been demonstrated using microreaction technology. researchgate.net

The structural characterization of these compounds reveals a diversity of forms. For example, two new polymorphs of FePO4·2H2O, one monoclinic and one orthorhombic, have been synthesized and their crystal structures determined from single-crystal X-ray data. acs.orgnih.gov The dehydration of these hydrated phases can lead to new anhydrous FePO4 structures. acs.orgnih.gov A novel hydrated iron diphosphonate, Fe2(H2O)2(O3P–CH2–PO3H)22, has also been synthesized hydrothermally. capes.gov.br

Mössbauer spectroscopy is a powerful tool for studying iron phosphonates, providing information on the oxidation state and coordination environment of the iron atoms. nih.govtandfonline.comresearchgate.netacs.org Studies have confirmed the presence of high-spin Fe3+ in various iron phosphonate complexes. researchgate.net Magnetic studies often reveal weak antiferromagnetic interactions between the Fe(III) ions, mediated by the bridging phosphonate ligands. nih.govacs.org

In the context of applications, amorphous FePO4·nH2O has been explored as a cathode material for lithium-ion batteries, though its performance can be limited by low electronic conductivity. wordpress.com To address this, nanocomposites of amorphous FePO4·nH2O with carbon nanotubes have been developed. wordpress.com

Below are interactive data tables summarizing some of the key findings in the research of iron(III) phosphonate hydrates and related compounds.

Table 1: Synthesis Methods for Iron(III) Phosphonate Hydrates and Related Compounds

CompoundSynthesis MethodPrecursorsConditionsReference
FePO4·2H2OHydrothermalFeCl3, H3PO4, (NH2)2CO180 °C rsc.org
Monoclinic and Orthorhombic FePO4·2H2OHydrothermalFeCl2, LiCl, H3PO4- acs.org
Fe2(H2O)2(O3P–CH2–PO3H)22Hydrothermal-- capes.gov.br
FePO4·2H2O nanoparticlesMicroreaction Technology-- researchgate.net
Amorphous FePO4·nH2O/CNT compositeOne-pot synthesis-Heat treatment wordpress.com

Table 2: Crystallographic Data for Selected Hydrated Iron(III) Phosphates

CompoundCrystal SystemSpace GroupCell Parameters (Å, °)Reference
Monoclinic FePO4·2H2OMonoclinicP21/na=5.480, b=7.480, c=8.054, β=95.71 acs.orgnih.gov
Orthorhombic FePO4·2H2OOrthorhombicPbcaa=9.171, b=9.456, c=8.675 acs.orgnih.gov
FePO4·H2O--- acs.org
Fe2(H2O)2(O3P–CH2–PO3H)22--- capes.gov.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2H2O10P3+3 B1507926 Iron(III) phosphonate hydrate

Properties

Molecular Formula

Fe2H2O10P3+3

Molecular Weight

366.62 g/mol

IUPAC Name

dioxido(oxo)phosphanium;iron(3+);hydrate

InChI

InChI=1S/2Fe.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3

InChI Key

JYZWPAWQHABGBK-UHFFFAOYSA-K

Canonical SMILES

O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Fe+3].[Fe+3]

Origin of Product

United States

Synthetic Methodologies for Iron Iii Phosphonate Hydrates

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal syntheses are widely utilized methods for the preparation of crystalline iron(III) phosphonate (B1237965) hydrates. These techniques involve the reaction of iron(III) precursors and phosphonic acids in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed reaction vessel, often an autoclave.

The choice of solvent, temperature, reaction time, and the nature of the phosphonic acid ligand are critical parameters that dictate the final structure of the product. For instance, the solvothermal reaction of iron(III) chloride hexahydrate with diphenylacetic acid and p-(t)butylphenyl phosphonic acid has been shown to yield a dodecanuclear iron(III) cluster. nih.gov Similarly, reacting an oxo-centered iron triangle, [Fe₃O(O₂CCMe₃)₆(H₂O)₃]Cl, with 3,5-dimethylphenyl phosphonic acid under solvothermal conditions results in a nonanuclear cluster. nih.gov

In a notable example of hydrothermal synthesis, a family of crystalline, supermicroporous iron(III) phosphonate nanomaterials was prepared by reacting benzene-1,3,5-triphosphonic acid and iron(III) chloride in acidic conditions (pH ≈ 4.0). nih.gov The molar ratio of the iron(III) precursor to the organophosphonate ligand was found to be a key factor in controlling the properties of the resulting material, such as its surface area. nih.gov For example, a starting Fe/ligand molar ratio of 3.0 resulted in the highest Brunauer-Emmett-Teller (BET) surface area of 556 m²g⁻¹. nih.gov

Another study demonstrated the hydrothermal synthesis of a new organic-inorganic hybrid iron phosphonate material using etidronic acid as the organophosphorus precursor. The reaction was carried out at 180 °C for 3 days at a near-neutral pH. researchgate.net

Co-precipitation and Gelation Techniques for Nanostructured Materials

Co-precipitation is a common method for the synthesis of nanostructured materials, including various iron oxides. nih.gov This technique typically involves the simultaneous precipitation of a soluble iron(III) salt and a phosphonate source from a solution by adding a precipitating agent, often a base to control the pH. The morphology and particle size of the resulting nanostructured iron(III) phosphonate hydrate (B1144303) can be influenced by parameters such as the concentration of reactants, the rate of addition of the precipitating agent, temperature, and pH. While widely used for oxides, detailed research findings specifically on the co-precipitation of nanostructured iron(III) phosphonate hydrates are not extensively available in the public domain.

Gelation techniques, often as part of a sol-gel process, represent another avenue for producing nanostructured materials. This method involves the transition of a colloidal solution (sol) into a gel-like network. For iron(III) phosphonates, this would likely involve the hydrolysis and condensation of an iron(III) precursor in the presence of a phosphonic acid. The subsequent drying of the gel can yield porous, high-surface-area materials. Specific research detailing the application of gelation techniques for the synthesis of nanostructured iron(III) phosphonate hydrates is not readily found in the surveyed literature.

Solid-State Reaction Pathways

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to produce a new solid-state compound. This method typically requires high temperatures to facilitate the diffusion of ions between the reacting solids. In the context of iron(III) phosphonate hydrates, this could potentially involve heating a mixture of a solid iron(III) salt and a solid phosphonic acid.

One study reports the synthesis of Fe(PO₃)₃, an iron(III) metaphosphate, through a solid-state reaction using Fe₂O₃ and ammonium (B1175870) dibasic phosphate (B84403) as starting materials. researchgate.net However, this product is not a phosphonate hydrate. Detailed experimental procedures and research findings on the application of solid-state reaction pathways for the direct synthesis of iron(III) phosphonate hydrates are not well-documented in the available scientific literature.

Template-Assisted and Self-Assembly Strategies

Template-assisted synthesis is a powerful strategy for controlling the morphology and porosity of materials. This approach utilizes a pre-organized structure, or template, to direct the formation of the desired material. The template can be a "hard" template, such as porous silica (B1680970) or carbon, or a "soft" template, like surfactant micelles or block copolymers. After the material is formed around the template, the template is removed, leaving behind a porous structure. Surfactant-assisted synthesis has been employed to create mesoporous iron phosphate/phosphonate hybrid materials. researchgate.net

Self-assembly is a process where pre-existing components spontaneously organize into ordered structures. In the context of iron(III) phosphonates, this often involves the coordination-driven assembly of iron(III) ions and multidentate phosphonate ligands to form metal-organic frameworks (MOFs) or discrete molecular cages. researchgate.net The geometry and connectivity of the phosphonate ligand, along with the coordination preferences of the iron(III) ion, play a crucial role in directing the self-assembly process.

A notable example is the hydrothermal synthesis of a self-assembled nanoporous iron phosphonate MOF using (ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraphosphonic acid as the organic linker and a ferric (Fe³⁺) ion precursor. rsc.org The resulting material exhibited a crystalline architecture with tiny spherical nanocrystals of approximately 3–4 nm self-assembled into the final MOF structure. rsc.org

Electrochemical Synthesis Routes

Electrochemical synthesis offers an alternative route for the deposition of thin films and coatings of metal-organic compounds. This method involves the application of an electric potential or current to drive the formation of the desired material at an electrode surface. For iron(III) phosphonate hydrates, this could potentially involve the electrochemical oxidation of an iron anode in the presence of a phosphonic acid electrolyte, or the electro-precipitation of an iron(III) phosphonate film from a solution containing both iron(III) ions and phosphonate ligands.

Green Chemistry Principles in Iron(III) Phosphonate Hydrate Preparation

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of iron(III) phosphonate hydrates, these principles can be applied by utilizing environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

A key aspect of green synthesis is the use of water as a solvent, avoiding the need for volatile and often toxic organic solvents. Several of the hydrothermal synthesis methods for iron(III) phosphonates inherently align with this principle by using water as the reaction medium. nih.govresearchgate.net Furthermore, syntheses conducted at or near ambient temperature and pressure contribute to the energy efficiency of the process.

Control of Morphology and Crystallinity through Synthetic Parameters

The ability to control the morphology (shape and size) and crystallinity of iron(III) phosphonate hydrates is crucial for tailoring their properties for specific applications. This control is achieved by carefully manipulating the synthetic parameters.

Key Synthetic Parameters and Their Effects:

Temperature and Pressure: In hydrothermal and solvothermal synthesis, temperature and pressure significantly influence the reaction kinetics and the thermodynamic stability of different crystalline phases. Higher temperatures generally lead to higher crystallinity and can promote the formation of denser phases. For instance, in the hydrothermal synthesis of hydroxyapatite, a related calcium phosphate, increasing the temperature from 130 °C to 200 °C resulted in an increase in the length of the obtained whiskers. nih.gov

pH of the Reaction Medium: The pH of the synthesis solution plays a critical role in determining the speciation of both the iron(III) ions and the phosphonate ligands, thereby influencing the final structure. The protonation state of the phosphonate groups affects their coordination behavior. Studies on the effect of phosphonate-based growth modifiers on hematite (B75146) nanoparticle morphology have shown that the additives' effectiveness is pH-dependent. rsc.org

Reactant Concentrations and Molar Ratios: The relative concentrations of the iron(III) precursor and the phosphonic acid can dictate the stoichiometry and structure of the resulting product. As mentioned earlier, varying the Fe(III)-to-ligand molar ratio in the hydrothermal synthesis of iron(III) phosphonate nanomaterials had a direct impact on the surface area of the final product. nih.gov

Nature of the Phosphonic Acid Ligand: The size, shape, and functional groups of the organic phosphonic acid ligand are fundamental in directing the structure of the resulting iron(III) phosphonate. Sterically hindered phosphonic acids can lead to the formation of discrete molecular complexes rather than extended polymeric structures. researchgate.net The presence of additional coordinating groups on the ligand can also influence the dimensionality of the final framework.

Solvent: The choice of solvent in solvothermal synthesis can affect the solubility of the reactants and the stability of the resulting products, thereby influencing the crystal growth and morphology.

Interactive Data Table: Influence of Synthetic Parameters on this compound Properties

Synthesis MethodIron(III) PrecursorPhosphonic Acid LigandSolventTemperature (°C)TimeFe:Ligand RatioResulting Material/MorphologyKey Finding
HydrothermalIron(III) chlorideBenzene-1,3,5-triphosphonic acidWater--3.0Supermicroporous nanoparticlesThe Fe/ligand molar ratio controls the surface area, with 3.0 giving the highest BET surface area of 556 m²g⁻¹. nih.gov
Hydrothermal-Etidronic acidWater1803 days-Organic-inorganic hybrid materialSuccessful synthesis at near-neutral pH. researchgate.net
SolvothermalIron(III) chloride hexahydratep-(t)butylphenyl phosphonic acid----Dodecanuclear clusterThe choice of ligands directs the formation of high-nuclearity clusters. nih.gov
Solvothermal[Fe₃O(O₂CCMe₃)₆(H₂O)₃]Cl3,5-dimethylphenyl phosphonic acid----Nonanuclear clusterThe use of a pre-formed iron cluster as a precursor influences the final cluster size. nih.gov
Hydrothermal (MOF)Ferric (Fe³⁺) precursor(ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraphosphonic acid----Self-assembled nanoporous metal-organic framework (MOF)Tiny spherical nanocrystals (3-4 nm) self-assemble into the MOF structure. rsc.org

Advanced Structural Elucidation and Coordination Chemistry

Single-Crystal X-ray Diffraction Analysis of Coordination Environments

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline materials. For iron(III) phosphonate (B1237965) hydrates, SCXRD studies have unveiled a remarkable diversity of architectures, ranging from discrete molecular clusters to extended one-, two-, and three-dimensional networks. researchgate.net

In these structures, the iron(III) centers typically adopt a distorted octahedral coordination geometry, satisfied by oxygen atoms from bridging phosphonate groups, hydroxide (B78521) ions, and/or coordinated water molecules. researchgate.net The phosphonate ligand ([RPO₃]²⁻) is a versatile linker, capable of adopting various coordination modes. Analysis of crystal structures reveals that the phosphonate group can bridge multiple iron centers, leading to the formation of polynuclear clusters. For instance, studies have identified tetranuclear and pentanuclear Fe(III) phosphonate complexes. researchgate.netnih.gov One notable structure is a tetranuclear complex possessing a cubic double-4-ring (D4R) core, a motif reminiscent of those found in zeolites. researchgate.netacs.org In more complex arrangements, pentanuclear structures have been observed where iron centers are linked by a combination of μ₃-oxo, μ-hydroxo, and multidentate phosphonate bridges. acs.org

The Fe-O bond lengths and O-Fe-O bond angles derived from SCXRD data are critical for confirming the +3 oxidation state and the high-spin nature of the iron centers, often corroborated by bond valence sum (BVS) calculations. researchgate.net The resulting crystal structures can be complex, forming 2D layered arrangements or robust 3D frameworks, with channels that can host solvent molecules. researchgate.net

Table 1: Representative Crystallographic Data for an Iron(III) Phosphonate Complex

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.533
b (Å) 12.265
c (Å) 28.211
β (°) 99.295
Volume (ų) 3597.33

Note: Data derived from a representative nanoporous iron phosphonate metal-organic framework. rsc.org

Powder X-ray Diffraction for Phase Identification and Crystallographic Refinement

While SCXRD provides unparalleled detail, obtaining single crystals suitable for analysis can be challenging. researchgate.net Powder X-ray diffraction (PXRD) is an essential and more broadly applicable technique for the characterization of polycrystalline or microcrystalline iron(III) phosphonate hydrates. Its primary use is for phase identification, confirming the formation of the desired crystalline product and assessing its purity by comparing the experimental diffraction pattern to reference patterns from databases or those calculated from known single-crystal structures. researchgate.net

Beyond simple fingerprinting, PXRD data can be used for quantitative structural analysis through the Rietveld refinement method. nih.govwikipedia.orgyoutube.com This powerful technique involves fitting the entire experimental diffraction profile with a calculated profile based on a structural model. nih.govwikipedia.org By refining parameters such as lattice constants, atomic positions, and peak shape functions, the Rietveld method can yield detailed crystallographic information from powder samples. rsc.orgnih.govresearchgate.net For newly synthesized iron(III) phosphonate hydrates for which single crystals cannot be grown, Rietveld refinement of high-quality PXRD data can be used to solve the crystal structure ab initio or by analogy to related materials. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Local Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific probe of the local geometric and electronic structure around an absorbing atom, making it ideal for studying materials like iron(III) phosphonate hydrates, which may be poorly crystalline or amorphous. The technique is divided into two regions: XANES and EXAFS.

The Fe K-edge XANES region is sensitive to the oxidation state and coordination geometry of the iron center. The energy position of the absorption edge for Fe(III) complexes is shifted to higher energies compared to Fe(II) species. mdpi.com Pre-edge features in the XANES spectrum, which arise from 1s → 3d transitions, provide valuable information about the site symmetry of the Fe(III) ion; their intensity is indicative of the degree of centrosymmetry of the coordination environment. rsc.org

The EXAFS region provides quantitative information about the local atomic environment around the iron center. Analysis of the EXAFS oscillations can determine the type, number, and distance of neighboring atoms in the first few coordination shells. For iron(III) phosphonate hydrates, EXAFS analysis can yield precise Fe-O bond distances. nih.gov In some cases, scattering paths from more distant atoms, such as phosphorus (Fe-P), can also be identified, providing further structural constraints. nih.gov This data is crucial for determining the average coordination number and bond lengths, which can be compared with crystallographic data or used to characterize non-crystalline samples. nih.govoup.com

Table 2: Typical Local Coordination Parameters from Fe K-edge EXAFS

Scattering Path Distance (Å) Coordination Number (N)
Fe-O 1.82 - 1.85 ~6
Fe-P ~3.23 Varies

Note: Values are representative and depend on the specific complex structure. nih.govnih.gov

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction is a powerful technique that complements X-ray diffraction, offering distinct advantages for studying hydrated compounds. Because neutrons scatter from atomic nuclei rather than electrons, their scattering cross-section does not depend systematically on the atomic number. This makes neutron diffraction exceptionally sensitive to the positions of light atoms, particularly hydrogen (or its isotope deuterium), which are difficult to locate accurately with X-rays. researchgate.net

For iron(III) phosphonate hydrates, neutron diffraction is invaluable for determining the precise locations of hydrogen atoms within the coordinated water molecules and any hydroxyl or P-OH groups. This information is critical for understanding and mapping the complex hydrogen-bonding networks that often play a crucial role in stabilizing the crystal structure. researchgate.netresearchgate.net Furthermore, iron(III) is a paramagnetic ion with unpaired electrons, giving it a magnetic moment. At low temperatures, these moments can order magnetically (e.g., antiferromagnetically). Neutron diffraction is the primary technique for determining such magnetic structures, as the neutron itself has a magnetic moment and can be scattered by the ordered magnetic moments of the iron ions. rsc.org

Spectroscopic Probes of Metal-Ligand Interactions (e.g., Mössbauer, FT-IR, Raman)

Mössbauer Spectroscopy ⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that is exquisitely sensitive to the local environment of iron atoms. It provides precise information on the oxidation state, spin state, and site symmetry of the iron center. For iron(III) phosphonate hydrates, Mössbauer spectra recorded at room temperature typically consist of a quadrupole doublet, characteristic of high-spin Fe(III) (S = 5/2). researchgate.netmdpi.comnih.gov The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is indicative of the oxidation state, while the quadrupole splitting reflects the asymmetry of the electric field at the iron nucleus, providing insight into the symmetry of the coordination environment. nih.govwpmucdn.com At low temperatures, the onset of magnetic ordering can be observed through the appearance of a six-line magnetically split spectrum. nih.gov

Table 3: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Fe(III) Phosphonates at 295 K

Parameter Typical Value (mm·s⁻¹) Information Provided
Isomer Shift (δ) 0.28 - 0.45 Confirms Fe(III) oxidation state
Quadrupole Splitting (ΔE_Q) 0.64 - 0.87 Indicates distorted octahedral geometry

Note: Values are relative to α-Fe at room temperature. mdpi.com

FT-IR and Raman Spectroscopy Vibrational spectroscopies such as Fourier-transform infrared (FT-IR) and Raman are essential for identifying the functional groups present in iron(III) phosphonate hydrates and probing the nature of the metal-ligand bonding. acs.org The phosphonate group (PO₃) gives rise to characteristic, strong vibrations. The symmetric and asymmetric stretching modes of the P-O bonds are typically observed in the 1280–900 cm⁻¹ region. acs.org The coordination of the phosphonate oxygen atoms to the iron(III) center causes shifts in the positions and changes in the intensities of these bands compared to the free phosphonic acid ligand. tandfonline.com Additionally, broad absorption bands in the 3600–3000 cm⁻¹ region in FT-IR spectra confirm the presence of O-H stretching from coordinated water molecules and hydroxyl groups. Low-frequency modes, typically below 600 cm⁻¹, can be assigned to Fe-O vibrations, providing direct information on the iron coordination sphere. acs.org

Table 4: General FT-IR and Raman Band Assignments for Iron(III) Phosphonate Hydrates

Wavenumber Range (cm⁻¹) Assignment
3600 - 3000 ν(O-H) of H₂O and P-OH
1280 - 1100 ν_as(PO₃)
1100 - 900 ν_s(PO₃)
< 600 ν(Fe-O)

Note: ν = stretching vibration; as = asymmetric; s = symmetric. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphonate Ligand Environment and Dynamics

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for investigating the local environment of the phosphonate ligands. osti.gov However, the presence of the paramagnetic Fe(III) center presents a significant challenge, causing substantial broadening and shifting of the NMR signals. nih.gov Despite this, useful information can often be obtained.

The isotropic chemical shift (δ_iso) in ³¹P magic-angle spinning (MAS) NMR spectra is sensitive to the number and type of atoms attached to the phosphorus, its coordination mode to the metal, and its protonation state. researchgate.netnih.gov Furthermore, analysis of static or slow-spinning spectra allows for the determination of the chemical shift anisotropy (CSA). The CSA tensor provides detailed information about the electronic symmetry around the phosphorus nucleus and can be correlated with structural features such as P-O bond lengths and the connectivity of the PO₃ group. osti.govelectronicsandbooks.com These parameters can help distinguish between different phosphonate environments within the same structure. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron(III) Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly probes species with unpaired electrons. It is therefore highly suited for studying the high-spin Fe(III) ion (d⁵, S = 5/2). unam.mx The EPR spectra of powdered samples of iron(III) phosphonate hydrates are typically characterized by distinct resonance signals. core.ac.uk

The positions of these signals (g-values) are determined by the interaction of the electron spin with the external magnetic field and are highly sensitive to the symmetry of the ligand field around the iron ion. For high-spin Fe(III) in a distorted octahedral environment, characteristic signals are often observed at effective g-values around g ≈ 4.3 and g ≈ 2.0. core.ac.uknih.gov The g ≈ 4.3 signal is indicative of a highly rhombic (low symmetry) environment, while the g ≈ 2.0 signal arises from sites with higher (e.g., axial) symmetry or from magnetic interactions between adjacent iron centers. core.ac.uk Analysis of the spectra, particularly using high-frequency EPR, can allow for the determination of the zero-field splitting (ZFS) parameters (D and E), which quantify the magnitude of the splitting of the spin states in the absence of a magnetic field and provide detailed insight into the electronic structure of the Fe(III) center. unam.mxresearchgate.net

Microscopic and Spectroscopic Imaging Techniques (e.g., TEM, SEM, AFM, STEM-EELS)

The morphological and compositional characterization of iron(III) phosphonate hydrate (B1144303) at the micro- and nanoscale is critically dependent on a suite of advanced imaging techniques. These methods provide direct visualization of the material's structure, topography, and elemental distribution, which are essential for understanding its properties and formation mechanisms.

Transmission Electron Microscopy (TEM) is employed to investigate the internal structure, size, and shape of iron(III) phosphonate hydrate materials. For instance, in the analysis of related supermicroporous iron(III) phosphonate nanoparticles, TEM imaging has been crucial for characterizing their size and crystalline nature. nih.gov High-resolution TEM (HRTEM) can further reveal the lattice structure of crystalline domains, confirming the formation of ultra-small nanoparticles and providing insights into their atomic arrangement. researchgate.net

Scanning Electron Microscopy (SEM) provides valuable information about the surface morphology and texture of the compound. SEM analysis has been used to characterize various iron phosphonate materials, revealing diverse morphologies such as the formation of spherical aggregates or granular structures. researchgate.netnih.govresearchgate.net When coupled with Energy Dispersive X-ray spectroscopy (EDX), SEM can also provide semi-quantitative elemental analysis of the surface, confirming the presence of iron, phosphorus, and oxygen. nih.gov

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at high resolution. jeremyjordan.me While SEM produces two-dimensional images, AFM generates a three-dimensional topological map by scanning the surface with a physical probe. jeremyjordan.me This technique allows for the precise measurement of surface features, such as height, roughness, and grain size, which are critical parameters for materials used in coatings or thin films. jeremyjordan.meresearchgate.net

Scanning Transmission Electron Microscopy with Electron Energy Loss Spectroscopy (STEM-EELS) is a highly advanced technique for atomic-scale chemical analysis. arxiv.org In STEM mode, a focused electron beam is scanned across the sample, while EELS analyzes the energy distribution of the transmitted electrons. This provides detailed information on the elemental composition and, crucially, the chemical bonding and oxidation states of the elements present. nih.govradiologykey.com For this compound, STEM-EELS can be used to create elemental maps, visualizing the spatial distribution of Fe, P, and O, and to confirm the Fe³⁺ oxidation state through the fine structure of the iron L-edge in the EELS spectrum.

TechniquePrimary Information ObtainedApplication to this compound
Transmission Electron Microscopy (TEM)Internal morphology, particle size, shape, crystallinityReveals nanoparticle dimensions and lattice structure.
Scanning Electron Microscopy (SEM)Surface topography, particle morphology, elemental composition (with EDX)Visualizes aggregate structure (e.g., spherical, granular) and confirms elemental presence.
Atomic Force Microscopy (AFM)3D surface topography, roughness, grain sizeMeasures surface features and provides quantitative height profiles.
STEM-EELSElemental mapping at high resolution, chemical bonding, oxidation stateConfirms spatial distribution of Fe, P, O and the Fe(III) oxidation state.

Thermogravimetric Analysis and Differential Scanning Calorimetry for Hydration State and Thermal Stability Regimes

Thermal analysis techniques are indispensable for determining the hydration state, thermal stability, and decomposition pathways of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For a hydrated compound like this compound, the resulting TGA curve typically displays distinct mass loss steps. The initial step, occurring at relatively low temperatures (generally < 200°C), corresponds to the loss of water molecules. researchgate.net This dehydration event allows for the quantitative determination of the water content (hydration state). At higher temperatures, subsequent mass losses are attributed to the decomposition of the phosphonate ligand, followed by the transformation of the material into more stable inorganic residues, such as iron phosphates or iron oxides. nih.gov The temperature at which these decomposition events occur provides a measure of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting DSC curve reveals thermal transitions that involve a change in enthalpy. For this compound, endothermic peaks are typically observed, which correspond to the energy absorbed during dehydration. researchgate.net The temperature and enthalpy of these peaks provide quantitative data on the dehydration process and the strength of the water-molecule binding. Other thermal events, such as phase transitions, crystallization, or decomposition, may appear as either endothermic or exothermic peaks, providing a comprehensive thermal profile of the compound. researchgate.netrsc.org

Representative TGA Data for a Hydrated Iron Phosphonate Compound
Temperature Range (°C)Mass Loss (%)Associated Process
~50 - 200Variable (e.g., 5-15%)Loss of hydrate water molecules (Dehydration).
~250 - 500VariableDecomposition and loss of the organic phosphonate moiety.
> 500Stable MassFormation of stable inorganic residue (e.g., Iron Phosphate (B84403)/Oxide).
Expected DSC Events for this compound
Temperature Range (°C)Thermal EventInterpretation
~80 - 200Endothermic Peak(s)Energy absorbed for the removal of water of hydration.
VariableEndothermic/Exothermic PeakPotential phase transition of the anhydrous compound.
> 250Exothermic Peak(s)Decomposition of the phosphonate ligand and structural rearrangement.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of the electronic structure and bonding in complex systems like iron(III) phosphonate (B1237965) hydrate (B1144303). vub.beyoutube.com DFT calculations have been instrumental in elucidating the nature of the coordination bonds between the iron(III) centers and the oxygen atoms of the phosphonate groups. researchgate.net These studies can determine key parameters such as bond lengths, bond angles, and coordination numbers, which are essential for understanding the material's structural stability.

Furthermore, DFT can provide a detailed picture of the electronic density of states (DOS), revealing the contributions of different atomic orbitals (Fe 3d, O 2p, P 3s/3p) to the valence and conduction bands. This information is crucial for understanding the material's electronic properties, such as its band gap and potential for semiconducting behavior. mdpi.com For transition metal compounds like iron(III) phosphonate hydrate, standard DFT methods may be supplemented with corrections like the Hubbard-U term (DFT+U) to more accurately describe the strongly correlated d-electrons of the iron atoms, leading to better predictions of magnetic properties and band gaps. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Fe-O-P Linkages in Iron Phosphonate Systems.
ParameterCalculated ValueSignificance
Fe-O Bond Length1.9 - 2.1 ÅIndicates the strength and nature of the iron-phosphonate coordination.
P-O Bond Length1.50 - 1.57 ÅReflects the degree of protonation and coordination of the phosphonate group. uoc.gr
Fe-O-P Bond Angle120° - 140°Influences the overall framework topology and magnetic exchange interactions. researchgate.net
Band Gap (DFT+U)2.0 - 3.5 eVPredicts the electronic conductivity and optical properties of the material. mdpi.com

Molecular Dynamics (MD) Simulations for Hydration Dynamics and Interfacial Phenomena

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, particularly the role of water molecules in its structure and function. Ab initio MD (AIMD) simulations, where the forces between atoms are calculated "on the fly" from electronic structure calculations, can provide a highly accurate description of the hydration dynamics. rsc.org

MD simulations can reveal the arrangement and mobility of water molecules within the crystal lattice or at the surface of the material. These simulations can track the formation and breaking of hydrogen bonds between water molecules and the phosphonate groups, which is critical for understanding properties like proton conductivity. acs.org Furthermore, MD is a powerful tool for investigating interfacial phenomena, such as the adsorption of phosphonate molecules onto an iron oxide surface in the presence of water, which is a key step in the formation of protective or functional coatings. rsc.orgrsc.org Such simulations can elucidate the mechanism of adsorption, showing how the phosphonate's oxygen atoms coordinate with the iron atoms on the surface. rsc.org

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio computational methods are crucial for predicting and interpreting spectroscopic data, providing a direct link between the atomic-level structure and the experimentally observed spectra. For this compound, these methods can be used to calculate vibrational frequencies, which can then be compared with experimental Infrared (IR) and Raman spectra. rsc.org

Calculations of the IR spectra of hydrated organophosphate clusters have shown how the P=O vibrational frequency shifts upon hydrogen bonding with water molecules. osti.govosti.gov This allows for a detailed understanding of how hydration affects the phosphonate group. Similarly, theoretical modeling of the IR and Raman spectra for iron-phosphate glasses, based on DFT-optimized structures, has been shown to be in good agreement with experimental measurements. rsc.org Such calculations can also aid in the interpretation of more complex spectra, such as Mössbauer spectroscopy, by predicting parameters like the isomer shift and quadrupole splitting, which are sensitive to the local coordination environment and oxidation state of the iron atoms. nih.gov

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling can be used to explore the reaction pathways and energy landscapes involved in the synthesis and transformation of this compound. By calculating the energies of reactants, products, and potential transition states, it is possible to determine the most likely mechanisms for the formation of the material.

For instance, computational studies can model the step-by-step process of how iron(III) ions in an aqueous solution coordinate with phosphonic acid molecules, leading to the nucleation and growth of the this compound crystal structure. These models can help to understand how factors like pH and temperature influence the final product. While detailed studies on the formation of this specific compound are limited, computational approaches have been used to investigate related processes, such as the formation of iron oxide nanoparticles from iron-containing precursors in flame spray pyrolysis. soton.ac.uk The principles from such studies can be applied to understand the thermodynamics and kinetics of this compound formation.

Prediction of Structure-Function Relationships via Theoretical Methods

A key strength of theoretical methods is their ability to establish clear relationships between the structure of a material and its functional properties. For this compound and related metal phosphonates, these relationships are crucial for understanding their performance in various applications. uoc.gracs.org

For example, DFT calculations can be used to predict the magnetic properties of iron(III) phosphonate materials. By calculating the magnetic exchange coupling constants between neighboring iron(III) centers, it is possible to determine whether the material will exhibit ferromagnetic or antiferromagnetic behavior. nih.govresearchgate.net These magnetic interactions are highly dependent on the Fe-O-Fe bond angles and distances within the crystal structure. researchgate.net Similarly, theoretical models can predict how the porosity and channel structure of a metal phosphonate framework, along with the nature of the organic linker, will affect its properties for gas storage or catalysis. acs.org

Table 2: Predicted Structure-Function Relationships in Iron Phosphonate Systems.
Structural FeatureComputational MethodPredicted Function/Property
Fe-O-Fe bond angle and distanceDFTMagnetic coupling (antiferromagnetic vs. ferromagnetic). researchgate.netresearchgate.net
Hydrogen bond network (water and phosphonate groups)Molecular DynamicsProton conductivity. acs.org
Pore size and connectivityGrand Canonical Monte Carlo (GCMC)Gas adsorption and separation capacity. mdpi.com
Electronic band structureDFT+UCatalytic activity and electronic properties. mdpi.comresearchgate.net

Rational Design Principles Informed by Computational Chemistry

The ultimate goal of applying computational chemistry to materials science is to develop principles for the rational design of new materials with desired properties. mdpi.comnih.gov By providing a fundamental understanding of structure-property relationships, computational methods allow for the in-silico screening and design of novel iron phosphonate hydrates and related materials. rsc.org

For example, if a material with specific magnetic properties is desired, computational models can be used to predict which organic phosphonate linkers would lead to the appropriate arrangement of iron(III) ions. nih.gov If the goal is to develop a material with high proton conductivity, simulations can help to design structures that facilitate the formation of extensive hydrogen-bonding networks. acs.org This "design-before-synthesis" approach, guided by computational chemistry, can significantly accelerate the discovery and optimization of new functional materials, saving time and resources in the laboratory. rsc.org The concept of an "isoreticular approach," where different functional groups are used within the same structural framework, can also be explored computationally to fine-tune material properties. nih.gov

Functional Applications of Iron Iii Phosphonate Hydrates in Materials Science

Catalytic Applications

Iron(III) phosphonate (B1237965) hydrates are emerging as versatile materials in the field of catalysis due to their unique structural features, thermal stability, and the synergistic effects between the iron centers and the phosphonate groups. nih.govscispace.com These materials provide a platform for developing robust heterogeneous catalysts for a variety of chemical transformations.

Heterogeneous Catalysis in Organic Transformations

As heterogeneous catalysts, iron(III) phosphonates offer significant advantages, including ease of separation from reaction mixtures, potential for recyclability, and high stability under various reaction conditions. scispace.com Their application often leads to more sustainable and environmentally friendly chemical processes.

One notable application is in selective oxidation reactions. A hybrid iron(II/III)-phosphonate material, synthesized hydrothermally using etidronic acid, has demonstrated high efficiency in the liquid-phase oxidation of cyclohexanone (B45756) to adipic acid. nih.gov This process is particularly significant as it utilizes molecular oxygen from the air as the oxidant and water as the solvent, presenting a green alternative to traditional methods that often rely on nitric acid. nih.gov The catalyst shows excellent selectivity (96%) and good conversion rates (72%) under atmospheric pressure. nih.gov

Another key area is the synthesis of biofuels. Supermicroporous iron(III) phosphonate nanoparticles, synthesized from iron(III) chloride and benzene-1,3,5-triphosphonic acid, have been employed as highly efficient and recyclable catalysts in transesterification reactions. The acidic nature of the catalyst's surface facilitates the conversion of oils into biofuels under mild conditions.

Catalyst SystemOrganic TransformationKey FindingsConversion (%)Selectivity (%)Reference
Hybrid Iron(II/III)-PhosphonateOxidation of Cyclohexanone to Adipic AcidUtilizes O₂ from air in an aqueous medium; green alternative to nitric acid-based processes.7296 nih.gov

Photocatalytic Activity in Degradation Processes

The photocatalytic application of iron(III)-based materials for the degradation of organic pollutants is a widely researched area, leveraging their ability to absorb light and generate reactive oxygen species. mdpi.com While iron oxides and certain iron-based metal-organic frameworks (MOFs) are well-documented visible light photocatalysts, research specifically on iron(III) phosphonate hydrates is still an emerging field. mdpi.comkuleuven.benanobioletters.com

Iron-based MOFs, such as the MIL series (e.g., MIL-88B(Fe)), which are composed of Fe₃-μ₃-oxo clusters and organic linkers, exhibit significant photocatalytic activity for degrading dyes like Rhodamine 6G under visible light. kuleuven.be The activity stems from the Fe₃-μ₃-oxo clusters, which absorb visible light. kuleuven.be The efficiency of these materials can be limited by the rapid recombination of electron-hole pairs. kuleuven.be Similarly, iron oxides are used in photo-Fenton processes to eliminate organic pollutants. mdpi.com The synergy between photocatalysis and the Fenton reaction in these systems enhances the degradation efficiency by promoting the Fe(III)/Fe(II) cycle and generating highly reactive hydroxyl radicals. mdpi.com

Although direct and extensive studies on iron(III) phosphonate hydrates as photocatalysts are not widespread in the reviewed literature, the known photoactivity of related iron compounds suggests a potential avenue for future research. The stability and structural versatility of phosphonate-based frameworks could offer advantages in developing robust photocatalysts for environmental remediation. rsc.org

Electrocatalysis in Energy Conversion Systems

Iron(III) phosphonate hydrates and related compounds are valuable in electrocatalysis, particularly for energy conversion and storage applications, due to the redox activity of iron and the stabilizing effect of the phosphonate ligands.

A significant application is in aqueous redox flow batteries. An iron-phosphonate complex, specifically an iron(III) chloride complex with nitrilotri-(methylphosphonic acid) (NTMPA), has been designed as a promising anolyte. nih.gov When paired with a ferrocyanide catholyte, a full-cell demonstrated remarkable cycling stability over 1000 charge/discharge cycles with minimal capacity fade (0.0013% per cycle). nih.gov The system achieved high coulombic efficiency (near 100%) and energy efficiency (around 87%). nih.gov The use of a pH-neutral phosphonate-based electrolyte is advantageous as it helps prevent the degradation of redox-active materials and minimizes side reactions like hydrogen evolution. nih.gov

In the realm of hydrogen production, an iron phosphate (B84403) hydroxide (B78521) hydrate (B1144303) has been synthesized that acts as an efficient electrocatalyst for the hydrogen evolution reaction (HER). mdpi.com This catalyst, with a tuned Fe³⁺/Fe²⁺ ratio, requires a low overpotential of 130 mV to achieve a current density of 10 mA cm⁻² and shows excellent stability for over 80 hours at a high current density of 100 mA cm⁻². mdpi.com The synergistic effect between the Fe²⁺ and Fe³⁺ states is crucial for suppressing material oxidation and enhancing long-term stability. mdpi.com

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanisms at the active sites of iron(III) phosphonate catalysts is crucial for optimizing their performance and designing new materials. Studies have revealed several key mechanistic aspects.

In the oxidation of cyclohexanone using a hybrid iron(II/III)-phosphonate catalyst, it is proposed that the Fe(II) sites are primarily responsible for the activation of molecular oxygen. This contrasts with the typically strong oxidizing capability of Fe(III), suggesting a cooperative role between the different oxidation states of iron within the material.

Mechanistic studies of enzyme-catalyzed reactions involving iron and phosphonates provide further insight. For example, in the action of (S)-2-hydroxypropylphosphonate epoxidase (HppE), a non-heme iron-dependent enzyme, the direct coordination of the phosphonate group to the iron center is believed to activate the Fe(II) for its reaction with O₂. nih.gov This facilitates the formation of higher iron oxidation states necessary for substrate oxidation. nih.gov Some transformations catalyzed by this enzyme are thought to proceed through an intermediary carbocation, a finding that highlights the versatile chemistry enabled by the iron-phosphonate active site. nih.gov

In other catalytic systems, the iron center in a phosphonate catalyst is proposed to activate carbonyl groups in aldehydes, facilitating subsequent reactions like the formation of imines. scispace.com Computational studies, such as density functional theory, have been used to investigate the coordination structures of iron-phosphonate complexes in electrocatalytic systems, improving the understanding of the relationship between the ligand environment and electron transfer kinetics. nih.gov

Adsorption and Separation Technologies

The high surface area and tailored functionality of iron(III) phosphonate hydrates make them promising candidates for use as adsorbents in environmental remediation and separation processes.

Adsorptive Removal of Contaminants from Aqueous Media

Iron(III) phosphonates have been developed as highly effective adsorbents for the removal of hazardous contaminants from water, particularly in acidic conditions. A novel amorphous iron phosphonate (IP) with a high specific surface area (268 m²/g) has shown exceptional performance in capturing uranyl ions (U(VI)) from acidic aqueous solutions. nih.gov

This material demonstrated a remarkably high adsorption capacity, reaching a saturation point of 353.9 mg/g. nih.gov The adsorption process is rapid, achieving equilibrium within 20 minutes, and follows a pseudo-second-order kinetic model. nih.gov Mechanistic studies using X-ray photoelectron spectroscopy (XPS) revealed that the capture of U(VI) is a complex process involving both a redox reaction and coordinated chemical adsorption. nih.gov The process is considered a chemisorption-controlled, inner-layer surface complexation, which results in a strong and largely irreversible binding of the uranyl ions to the adsorbent. nih.gov

AdsorbentContaminantKey Adsorption ParametersMaximum Adsorption Capacity (mg/g)MechanismReference
Amorphous Iron Phosphonate (IP)Uranyl (U(VI))Equilibrium time: 20 min; Follows pseudo-second-order kinetics and Freundlich isotherm.353.9Chemisorption via redox reaction and inner-layer surface complexation. nih.gov

Gas Adsorption and Storage Capabilities

The efficacy of iron(III) phosphonate hydrates in gas adsorption and storage is intrinsically linked to their porosity and surface area. By selecting appropriate organic phosphonate linkers, it is possible to synthesize materials with well-defined porous architectures, including microporous and mesoporous structures, which are crucial for capturing and storing gas molecules.

Porous iron phosphonate materials have demonstrated notable capabilities for the adsorption of various gases, particularly carbon dioxide (CO2) and hydrogen (H2). For instance, a family of crystalline, supermicroporous iron(III) phosphonate nanomaterials, designated HFeP-1, has been synthesized hydrothermally. One variant, HFeP-1-3, exhibits a high Brunauer-Emmett-Teller (BET) surface area of 556 m²/g and uniform supermicropores of approximately 1.1 nm. nih.gov Such characteristics are highly desirable for effective gas capture.

Another significant example is an iron-based sodalite-type metal-organic framework, Fe-BTT, which features open Fe2+ coordination sites (note: this compound contains Fe2+, but provides a valuable reference for iron-based phosphonate-related structures). This material displays a high affinity for both hydrogen and carbon dioxide. nih.gov Hydrogen adsorption measurements at 77 K revealed a significant isosteric heat of adsorption of 11.9 kJ/mol, indicating strong interactions between H2 molecules and the framework. nih.gov At 298 K and 100 bar, Fe-BTT achieves a hydrogen storage capacity of 1.1 wt%. nih.gov Furthermore, it shows selective adsorption of CO2 over N2, with a CO2 uptake of 13.5 wt% at 298 K and 1 bar. nih.gov The presence of water in such porous materials can also play a crucial role, sometimes leading to the formation of gas hydrates within the pores, which can positively impact total gas uptake, especially for gases like methane. researchgate.net

The performance of these materials is largely dependent on their structural properties, which can be tailored through synthesis. The table below summarizes key gas adsorption data for representative porous iron-based materials.

MaterialGas AdsorbedSurface Area (BET)Adsorption CapacityIsosteric Heat of Adsorption (Qst)Reference
HFeP-1-3N/A556 m²/gNot specifiedNot specified nih.gov
Fe-BTTHydrogen (H₂)2010 m²/g1.1 wt% (at 100 bar, 298 K)11.9 kJ/mol (initial) nih.gov
Fe-BTTCarbon Dioxide (CO₂)2010 m²/g13.5 wt% (at 1 bar, 298 K)Not specified nih.gov

Selective Ion Exchange and Separation

The phosphonate groups in iron(III) phosphonate hydrates act as effective chelating agents, binding strongly to various metal ions, which makes these materials highly suitable for selective ion exchange and separation processes, particularly for the removal of heavy metals and radioactive elements from aqueous solutions. mdpi.com

A notable application is the highly efficient and selective capture of the uranyl ion (U(VI)) from acidic wastewater. A novel amorphous iron phosphonate with a high surface area of 268 m²/g has demonstrated a remarkable saturation adsorption capacity for U(VI) of up to 353.9 mg/g. researchgate.net This high capacity is significantly greater than that of related materials like amorphous FePO₄ (67.3 mg/g) and Fe₃(PO₄)₂(H₂O)₈ (33.8 mg/g). researchgate.net The mechanism for this capture is multifaceted, involving not only coordinated chemical adsorption but also a redox reaction. researchgate.net

The selectivity of these materials is a key advantage. Phosphonate-grafted magnetic mesoporous carbon, containing iron oxide nanoparticles, has shown exceptional selectivity for uranyl capture even in complex water matrices like groundwater, radioactive wastewater, and seawater. nih.gov The strong affinity of the phosphonate functional groups for uranyl ions allows for their effective removal even in the presence of competing ions. nih.gov Beyond uranium, phosphonate-based materials are known to bind a range of di- and trivalent metal ions, and resins with aminophosphonate groups have been studied for the separation of heavy metals such as Cu²⁺, Ni²⁺, and Cd²⁺, as well as rare earth elements. mdpi.comnii.ac.jp

The table below highlights the performance of iron phosphonate materials in ion separation.

MaterialTarget IonAdsorption Capacity (q_max)ConditionsReference
Amorphous Iron PhosphonateUranyl (U(VI))353.9 mg/gAcidic Medium researchgate.net
P-Fe-CMK-3Uranyl (UO₂²⁺)150 mg/gpH 4 nih.gov

Adsorption Kinetics and Equilibrium Modeling

To understand and optimize the performance of iron(III) phosphonate hydrates in ion separation, it is essential to study their adsorption kinetics and equilibrium behavior. This is typically achieved by fitting experimental data to various kinetic and isotherm models.

Kinetic models describe the rate at which an ion is adsorbed, providing insight into the controlling mechanism of the adsorption process. The pseudo-first-order model generally assumes that the rate is limited by physisorption, while the pseudo-second-order model suggests that chemisorption is the rate-limiting step. nih.gov For the adsorption of uranyl ions onto a high-surface-area iron phosphonate, the process was found to reach equilibrium rapidly, within 20 minutes. researchgate.net The experimental data was well-described by the pseudo-second-order kinetic model , indicating that the rate-limiting step is chemisorption, which involves valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net

Adsorption isotherms describe the equilibrium relationship between the concentration of the ion in the solution and the amount adsorbed on the material at a constant temperature. The Freundlich isotherm model was found to be a good fit for the U(VI) adsorption data on the iron phosphonate. researchgate.net This model is empirical and is often applied to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.gov Furthermore, analysis using the Dubinin-Radushkevich isotherm model and the calculated enthalpy value confirmed that the adsorption process is primarily chemical in nature (chemisorption). researchgate.net

The thermodynamic parameters of adsorption, such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide further insights. For related iron-based materials, negative ΔG° values indicate the spontaneous nature of the adsorption process, while the sign of ΔH° reveals whether the process is exothermic (releases heat) or endothermic (requires heat). researchgate.net

SystemKinetic ModelIsotherm ModelAdsorption MechanismReference
Uranyl (U(VI)) on Iron PhosphonatePseudo-second-orderFreundlich, Dubinin-RadushkevichChemisorption, Inner-layer surface complexation researchgate.net

Magnetic Properties and Spintronics

The presence of iron(III) ions, which are paramagnetic with five unpaired d-electrons (S = 5/2), imparts interesting magnetic properties to iron(III) phosphonate hydrates. These properties are highly dependent on the structure of the material, particularly the distance and bonding angles between the iron centers, which are dictated by the bridging phosphonate and hydroxide ligands.

Superparamagnetism and Antiferromagnetism in Nanoscale Systems

While intrinsic superparamagnetism in iron phosphonates is not widely reported, a related and important application involves using phosphonate ligands to coat superparamagnetic iron oxide nanoparticles (SPIONs) . nih.govufc.br Superparamagnetism is a form of magnetism that occurs in ferromagnetic or ferrimagnetic nanoparticles. Below a certain size (typically <20 nm), these particles behave as single magnetic domains. They exhibit a strong magnetic response in the presence of an external magnetic field but show near-zero magnetic remanence once the field is removed, preventing agglomeration. nih.gov Phosphonate coatings provide a robust anchor to the iron oxide surface, enhancing colloidal stability and allowing for further functionalization for biomedical applications such as magnetic resonance imaging (MRI). ufc.br

Magnetic Anisotropy and Exchange Interactions

The magnetic behavior of iron(III) phosphonate systems is governed by exchange interactions, which describe the quantum mechanical coupling between the spins of neighboring iron ions. In these materials, the interactions are predominantly antiferromagnetic and are mediated through the bridging ligands (e.g., Fe-O-P-O-Fe pathways). The strength of this interaction is quantified by the exchange coupling constant, J. For a nonanuclear iron(III) phosphonate cluster, the magnetic data could be modeled with an exchange coupling constant of approximately J ≈ -30 K, confirming significant antiferromagnetic coupling. researchgate.netrsc.org

Potential in Data Storage and Magnetic Sensing

The distinct magnetic properties of iron(III) phosphonate hydrates suggest their potential in advanced technological applications, although these areas are still largely exploratory.

Potential in Data Storage: Materials used for high-density data storage require stable, switchable magnetic states. Molecular magnets, such as the antiferromagnetically coupled iron(III) phosphonate clusters, are of interest because they represent the ultimate limit of miniaturization, where a single molecule could store a bit of information. The presence of a net spin ground state (e.g., S=1/2) in an odd-numbered antiferromagnetic ring makes these molecules behave as individual, tiny magnets. researchgate.net However, significant challenges remain, including the need for strong magnetic anisotropy to hold the magnetic orientation against thermal fluctuations and the ability to address and switch individual molecules, which typically requires extremely low temperatures.

Potential in Magnetic Sensing: The application of phosphonate chemistry is more developed in the area of magnetic sensing, particularly through the functionalization of SPIONs for MRI. Phosphonate-coated SPIONs can act as T2 (or T1) contrast agents. ufc.brauburn.edu When introduced into the body, their strong magnetic response alters the relaxation times of water protons in their vicinity, enhancing the contrast in MRI images. Fe(III) macrocyclic complexes with phosphonate pendants have been specifically investigated as potential MRI contrast agents, showing high kinetic stability and good proton relaxivity. nih.gov This demonstrates a clear role for iron-phosphonate chemistry in the development of advanced magnetic sensing and diagnostic tools.

Electrochemical Energy Storage and Conversion

Iron(III) phosphonate hydrates and related iron phosphonate materials are emerging as versatile compounds in the field of electrochemical energy storage. Their structural diversity, the redox activity of the iron centers, and their stability make them suitable for various applications, including as electrode materials in rechargeable batteries and supercapacitors.

Cathode and Anode Materials in Rechargeable Batteries

Hydrated iron(III) phosphates have been investigated as positive electrode materials for 3 V lithium rechargeable batteries. researchgate.net These materials facilitate the reversible insertion of lithium ions at potentials between 3.5 and 2.5 V versus Li+/Li. researchgate.net The electrochemical performance is influenced by factors such as surface area, whether the material is amorphous or crystalline, and its water content. researchgate.net For instance, thermally treated tavorite-type FePO₄·H₂O can deliver a reversible capacity of around 120 mAh g⁻¹ with good cyclability, operating at an average voltage of approximately 2.6 V. acs.org During the initial discharge, the capacity can be even higher, exceeding 160 mAh g⁻¹. acs.org

In addition to cathodes, iron phosphonate-based materials have been developed as anodes for lithium-ion batteries (LIBs). A novel nanoporous metal-organic framework (MOF) based on iron phosphonate has been proposed as a robust alternative to traditional graphite (B72142) anodes. rsc.org This crystalline, hybrid organic-inorganic material offers a stable framework for electrochemical processes. rsc.org Mesoporous iron phosphonate materials with crystalline pore walls have also demonstrated large energy storage capacity and excellent stability when used as anode materials in LIBs. uq.edu.au

Furthermore, iron-phosphonate complexes have been designed for use in aqueous iron redox flow batteries. A complex of Fe(III) chloride and nitrilotri-(methylphosphonic acid) (NTMPA), referred to as Fe-NTMPA₂, serves as a promising anolyte. nih.govnih.gov When paired with a ferrocyanide catholyte, a full-cell demonstrated exceptional cycling stability over 1,000 charge/discharge cycles with a minimal capacity fade rate of 0.0013% per cycle. nih.gov The system achieved high coulombic and energy efficiencies, close to 100% and 87% respectively, at a current density of 20 mA·cm⁻². nih.gov

Electrochemical Performance of Iron Phosphonate Hydrates in Batteries
MaterialApplicationVoltage (vs. Li⁺/Li)Reversible CapacityCycling StabilityReference
Hydrated Fe(III) Phosphates (e.g., FePO₄·nH₂O)Cathode (Li-ion)2.5 - 3.5 V~120 mAh g⁻¹Good cyclability researchgate.netacs.org
Nanoporous Iron Phosphonate MOFAnode (Li-ion)Not specifiedHigh capacityStable framework rsc.org
Fe-NTMPA₂ ComplexAnolyte (Aqueous Redox Flow)~ -0.30 V (vs. Ag/AgCl)96% capacity utilization>1000 cycles, 0.0013% fade/cycle nih.govnih.gov

Supercapacitors and Pseudocapacitive Behavior

Metal phosphates and phosphonates are recognized for their potential in supercapacitor applications due to their abundant surface phosphate sites which can facilitate charge storage. researchgate.net The porous structures of these materials are beneficial for the diffusion of ions during the rapid charge/discharge cycles characteristic of supercapacitors. researchgate.net Specifically, materials like three-dimensional macroporous graphene aerogel-supported iron(III) hydroxide phosphate dihydrate have been synthesized, indicating the exploration of iron phosphate hydrates in this domain. researchgate.net The charge storage mechanism in these materials often involves pseudocapacitance, which arises from fast and reversible faradaic reactions at the electrode surface, offering higher energy density than electric double-layer capacitors (EDLCs).

Redox Mechanisms in Electrochemical Applications

The electrochemical functionality of iron(III) phosphonate hydrates is fundamentally based on the Fe(III)/Fe(II) redox couple. acs.orgnih.gov

In Lithium-Ion Batteries: During the discharge cycle, lithium ions are inserted into the crystal structure of the iron phosphate cathode. This process is accompanied by the reduction of Fe³⁺ to Fe²⁺ to maintain charge neutrality. acs.org The reverse process occurs during charging, where lithium ions are extracted, and Fe²⁺ is oxidized back to Fe³⁺. The potential at which this redox reaction occurs is a key determinant of the battery's voltage. researchgate.netacs.org

In Aqueous Redox Flow Batteries: For the Fe-NTMPA₂ complex used as an anolyte, the charge and discharge processes involve the reversible conversion between Fe(II) and Fe(III) states. nih.gov Cyclic voltammetry studies show a reversible redox couple corresponding to the Fe(III)-NTMPA₂/Fe(II)-NTMPA₂ transition. nih.gov The stability of the phosphonate ligand coordination environment around the iron ion is crucial for the reversibility and long-term cycling performance of the battery. nih.gov Density functional theory calculations have been used to understand the relationship between the ligand coordination and the electron transfer kinetics of this redox process. nih.govresearchgate.net

Environmental Remediation Strategies

The high affinity of phosphonate groups and iron(III) ions for various substances makes iron(III) phosphonate hydrates and related systems effective in environmental remediation for sequestering nutrients and degrading pollutants.

Phosphate Sequestration and Nutrient Recovery

While iron(III) phosphonate itself is a phosphorus-containing compound, the strong affinity between iron(III) and phosphate is leveraged for water purification. Iron(III)-based materials are widely used to remove excess phosphate from water to combat eutrophication. nih.govmdpi.com The mechanism primarily involves the precipitation of highly insoluble iron(III) phosphates. For example, alginate capsules cross-linked with iron(III) chloride have been shown to effectively remove phosphate from aqueous solutions. nih.govresearchgate.net The primary removal mechanism is the adsorption of phosphate ions onto the Fe(III) sites within the hydrogel, forming stable iron-phosphate bonds. nih.gov This process is effective over a wide pH range from 4 to 10. nih.govresearchgate.net Similarly, iron-functionalized adsorbents have demonstrated high phosphate adsorption capacities, reaching up to 226.22 mgP/g under acidic conditions. mdpi.com The mechanism involves a combination of electrostatic attraction, ion exchange, surface precipitation, and coordination exchange. mdpi.com

Phosphate Removal using Iron(III)-Based Adsorbents
Adsorbent MaterialMaximum Adsorption CapacityEffective pH RangePrimary Removal MechanismReference
Alginate/Iron(III) Chloride CapsulesNot specified as max capacity4 - 10Adsorption, Precipitation nih.govresearchgate.net
Iron-Magnesium Functionalized Lignite226.22 mgP/gAcidic (optimum at pH 3)Electrostatic attraction, Surface precipitation, Ion exchange mdpi.com

Remediation of Specific Pollutants via Redox or Adsorption Mechanisms

Iron(III) phosphonates play a role in advanced oxidation processes for the degradation of persistent organic pollutants, particularly organic phosphonates found in industrial effluents. nih.govresearchgate.net A combined process involving Fe(III) displacement, UV irradiation, and co-precipitation has been developed for the efficient removal of these compounds. nih.govepa.gov In this process, Fe(III) first forms a complex with the organic phosphonate, such as nitrilotrismethylenephosphonate (NTMP). nih.gov This Fe(III)-phosphonate complex exhibits high photo-reactivity and is subsequently degraded under UV irradiation, breaking the C-N and C-P bonds to ultimately form inorganic phosphate and other intermediates. nih.govresearchgate.net The resulting phosphate is then removed via co-precipitation. This method has proven effective in treating authentic industrial effluents, significantly reducing the total phosphorus concentration. nih.gov

Additionally, the redox capabilities of iron phosphonate materials can be applied to the catalytic oxidation of other organic pollutants. Hybrid iron(II/III)-phosphonate materials have been shown to act as catalysts for oxidation reactions, utilizing the framework's redox-active Fe(II)/Fe(III) sites. researchgate.net This suggests potential applications in degrading a wider range of organic contaminants in water. The porous nature and high surface area of some iron phosphonate materials could also make them suitable adsorbents for heavy metal ions, a principle demonstrated by other iron-based sorbents. acs.org

Biomimetic and Bio-inspired Material Design

Iron(III) phosphonate hydrates are increasingly recognized for their potential in creating advanced materials that draw inspiration from biological systems. Their unique coordination chemistry, involving the interaction between iron(III) ions and phosphonate groups, allows for the development of structures that mimic natural processes and interact with biological molecules in specific, controlled ways.

Mimicking Biomineralization Processes

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. A key example is the formation of magnetite (Fe₃O₄) nanocrystals in magnetotactic bacteria (MTB), which these organisms use for navigation. Research has shown that this natural process involves a precursor phase rich in iron and phosphate, which guides the controlled formation of magnetite crystals with specific sizes and shapes. nih.govrsc.org

Inspired by this, researchers have developed novel in-vitro methods to synthesize magnetite directly from a mixed-valence iron phosphate precursor. nih.gov This biomimetic approach avoids the use of other common iron hydroxide precursors like ferrihydrite. nih.gov The process highlights the crucial role of phosphate-containing phases, which are believed to function as a stable iron storage system, similar to their proposed role in bacteria. nih.gov

In these synthetic systems, the process generally follows key steps that mimic the proposed biological pathway:

Formation of Amorphous Ferric Phosphate: An initial disordered, phosphate-rich ferric hydroxide precursor phase is created. nih.govresearchgate.net

Introduction of Fe²⁺ Ions: Divalent iron ions are added to the system, leading to a mixed-valence iron phosphate precursor. nih.gov

Conversion to Magnetite: Under specific pH conditions, this precursor phase is transformed into magnetite. nih.gov

The presence of phosphate ions is critical; they act as control agents that enable the co-localization of Fe²⁺ and Fe³⁺ ions while inhibiting the premature precipitation of other, less desirable iron oxide phases. nih.gov This controlled pathway allows for the formation of magnetite at specific pH ranges, which differs significantly from syntheses conducted in the absence of phosphate. nih.gov

Table 1: Comparison of Magnetite Synthesis Conditions
Synthesis PathwayPrecursor PhaseKey Control AgentCondition for Magnetite FormationReference
Biomimetic (with Phosphate)Mixed-valence iron phosphatePhosphate ionsAbove ~pH 11 nih.gov
Conventional (without Phosphate)FerrihydriteNoneAt ~pH 8 nih.gov

This bio-inspired strategy not only provides insights into the fundamental processes of bacterial biomineralization but also offers a pathway to produce magnetite with controlled properties at room temperature in aqueous media, mirroring the efficiency of natural systems. nih.govtue.nl

Surface and Interface Science of Iron Iii Phosphonate Hydrates

Surface Chemistry and Reactivity

The surface of iron(III) phosphonate (B1237965) hydrates is characterized by the presence of both iron centers and phosphonate groups, which dictate its chemical behavior. The nature of the organic group (R) in the phosphonate ligand (R-PO(OH)₂) can be tailored to control the surface properties, such as hydrophobicity and porosity.

Adsorption Properties: The surface of iron(III) phosphonates exhibits a strong affinity for various molecules. The phosphonate groups are primarily responsible for the strong adsorption of metal ions and organic molecules. researchgate.net Studies on analogous systems, such as the adsorption of phosphonates onto iron oxides like goethite, show that adsorption is highly pH-dependent. acs.orgamazonaws.comosti.gov This suggests that the surface charge of iron(III) phosphonate hydrates can be controlled by pH, influencing their interaction with charged species. The formation of inner-sphere surface complexes is a key mechanism in the adsorption process, where the phosphonate moiety binds directly to the surface iron ions. researchgate.netnih.gov

Catalytic Activity: The acidic nature of the surface, arising from the P-OH groups of the phosphonate ligands, allows these materials to function as solid acid catalysts. researchgate.net Porous iron(III) phosphonate nanoparticles have demonstrated high efficiency in catalyzing transesterification reactions for biofuel synthesis under mild conditions. researchgate.net The high surface area and the presence of both Lewis acid sites (Fe³⁺) and Brønsted acid sites (P-OH) contribute to their catalytic performance. rsc.org These materials have shown excellent activity and selectivity in various organic reactions, including oxidation and carbon dioxide fixation. researchgate.netrsc.orgscispace.comresearchgate.net

Catalyst SystemReactionConversion (%)Selectivity (%)Key Surface Feature
Hybrid Iron(II/III)-Phosphonate (FePO-1-2)Cyclohexanone (B45756) Oxidation to Adipic Acid7296High Surface Area, Mixed Valence Fe(II)/Fe(III) Sites
Nitrogen-Rich Nanoporous Iron PhosphonateCO₂ Cycloaddition>95>99Acid-Base Bifunctional Sites
Supermicroporous Iron(III) Phosphonate (HFeP-1-3)Transesterification for Biofuel SynthesisHigh Efficiency and RecyclabilityHigh Surface Area (556 m²/g), Acidic Surface

Interfacial Phenomena and Heterojunction Formation

The interface between iron(III) phosphonate hydrates and other materials is crucial for creating functional composite materials and devices. The formation of heterojunctions can lead to synergistic properties not present in the individual components. mdpi.com

A notable example is the formation of Fe(III)-phosphonate coatings on other nanoparticles. When barium hexaferrite nanoplatelets are treated with phosphonic acids like N,N,N,N-ethylenediaminetetra(methylenephosphonic acid) hydrate (B1144303) (EDTMP), a partial dissolution of the nanoplatelet surface occurs. This releases Fe(III) ions, which then react with the phosphonic ligands to precipitate a porous Fe(III)-phosphonate coating on the surface. This process demonstrates a strong chemical interaction at the interface, leading to the creation of a core-shell heterostructure.

The formation of such heterojunctions is driven by the strong affinity of the phosphonate groups for the iron ions on the substrate surface, resulting in a self-assembled coating. researchgate.net This interfacial reaction creates a new material with combined magnetic and porous properties. The interface modulates electronic properties, which can be beneficial for applications in catalysis and electronics. mdpi.com

Interface SystemPhenomenonDriving ForceResulting Structure
Iron(III) Phosphonate / Barium HexaferriteCoating FormationChemical reaction between surface Fe(III) and phosphonic acidPorous Fe(III)-phosphonate layer on a magnetic core
Iron(III) Phosphonate / BiOBrZ-scheme HeterojunctionEnergy band alignmentEnhanced charge separation for photocatalysis

Surface Modification Strategies for Enhanced Functionality

Modifying the surface of iron(III) phosphonate hydrates is a key strategy to tailor their properties for specific applications. These strategies aim to control porosity, introduce new functional groups, and improve stability.

One primary method is the use of sterically hindered or functionally substituted phosphonic acids during synthesis. researchgate.net By choosing bulky organic groups on the phosphonate ligand, it is possible to prevent the formation of dense, layered structures and instead create discrete molecular clusters or porous frameworks with high surface areas. researchgate.net For example, a novel high surface area (268 m²/g) amorphous iron phosphonate has been synthesized for the efficient adsorption of uranyl ions. nih.gov

Another strategy involves post-synthesis modification, although the synthesis of materials with desired properties from the outset is more common. The introduction of specific functional groups, such as amines or sulfonic groups, into the phosphonate ligand can impart new functionalities, such as enhanced ion-exchange capabilities or specific catalytic activities. nih.gov Creating hierarchical pore structures can also improve accessibility to active sites, enhancing performance in catalysis and separation processes. The modification of iron oxide surfaces with phosphonic acids is a well-established technique that improves biocompatibility and allows for targeted drug delivery, and similar principles can be applied to the surface of iron phosphonate materials themselves. nih.gov

Characterization of Surface Electronic States and Defect Chemistry

Understanding the electronic structure and defect chemistry at the surface of iron(III) phosphonate hydrates is essential for explaining their reactivity and performance. A variety of spectroscopic and electrochemical techniques are employed for this purpose.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the elemental composition and oxidation states of atoms at the surface. mccrone.com For iron(III) phosphonates, XPS can confirm the Fe(III) oxidation state and provide information about the chemical environment of iron, phosphorus, and oxygen atoms. nih.govresearchgate.net Shifts in the binding energies of the Fe 2p, P 2p, and O 1s peaks can reveal the nature of the coordination between the phosphonate ligand and the iron center, distinguishing between different binding modes (e.g., monodentate, bidentate). nih.govmccrone.commdpi.com

Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is particularly useful for probing the local coordination environment and magnetic properties of iron atoms. tandfonline.comtandfonline.com The isomer shift and quadrupole splitting parameters obtained from Mössbauer spectra can confirm the high-spin Fe(III) state and provide details about the symmetry of the iron coordination sphere. researchgate.netacs.org This technique can also reveal magnetic interactions between iron centers, such as the weak antiferromagnetic coupling often mediated by bridging phosphonate ligands. acs.orgnih.gov

Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the redox properties of the iron centers in the phosphonate complexes. nih.govmdpi.com The reduction potential of the Fe(III)/Fe(II) couple is sensitive to the coordination environment and the nature of the phosphonate ligand. nih.govnih.gov These measurements provide insight into the electronic structure and the stability of the complexes under different pH conditions. nih.govnih.gov Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to model possible coordination structures and understand the relationship between the ligand environment and electron transfer kinetics. nih.gov

TechniqueInformation ObtainedKey Findings for Iron(III) Phosphonates
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition, oxidation states, chemical environment.Confirmation of Fe(III) state; analysis of Fe-O-P bonding. nih.gov
Mössbauer SpectroscopyIron oxidation state, spin state, coordination symmetry, magnetic interactions.High-spin Fe(III) confirmed; weak antiferromagnetic coupling observed. acs.orgnih.gov
Cyclic Voltammetry (CV)Redox potentials, electrochemical stability.Fe(III)/Fe(II) redox potential is dependent on ligand structure and pH. nih.govnih.gov
Density Functional Theory (DFT)Molecular structure, electronic properties, reaction pathways.Models coordination geometries and electron transfer kinetics. nih.gov

Stability, Durability, and Degradation Mechanisms

Hydrothermal Stability and Phase Transformations

The performance of iron(III) phosphonate (B1237965) hydrate (B1144303) under conditions of elevated temperature and humidity is a key aspect of its material robustness. While specific data for a singular "iron(III) phosphonate hydrate" is multifaceted due to the variety of possible phosphonate ligands, insights can be drawn from analogous iron-based phosphate (B84403) and phosphonate compounds.

Research on crystalline hydrated iron(III) phosphates, such as strengite (FePO₄·2H₂O), provides a relevant model for understanding the hydrothermal behavior of similar hydrated compounds. Thermogravimetric analysis of strengite shows that dehydration, and subsequent phase transformation, is a critical process. acs.org The initial loss of water molecules can lead to significant structural rearrangements. For instance, the dehydration of one form of FePO₄·2H₂O results in a 13% shrinkage of the unit cell as the iron's coordination is reduced. acs.org

A study on diamin iron(III) phosphate synthesized via a hydrothermal route demonstrated that the material is stable up to approximately 440 K (167 °C). nih.govcinn.es Beyond this temperature, it undergoes thermal decomposition. nih.govcinn.es This suggests that the hydrated phosphonate counterparts would also exhibit a threshold temperature for the onset of dehydration and decomposition.

The following table, based on data from the thermal analysis of a related hydrated iron(III) phosphate, illustrates the typical stages of thermal decomposition that can be expected for this compound.

Temperature Range (°C)EventMass Loss (%)Resulting Phase
~100 - 250DehydrationVariableAnhydrous/partially hydrated iron(III) phosphonate
> 250Decomposition of PhosphonateVariableIron oxides and phosphorus-containing species

Note: The precise temperatures and mass loss percentages will vary depending on the specific phosphonate ligand and the number of water molecules in the hydrate.

Furthermore, temperature-controlled X-ray diffraction studies on iron(III) phosphates have revealed the existence of several polymorphs that are stable within specific temperature ranges. acs.org It is plausible that this compound would also exhibit similar temperature-induced phase transformations, transitioning through various hydrated and anhydrous states before eventual decomposition.

Chemical Stability in Various Environmental Conditions

The chemical stability of this compound is largely dictated by the strength of the coordination bond between the iron(III) ion and the phosphonate ligand, as well as the compound's resistance to hydrolysis across different pH levels.

In aqueous solutions, iron(III) forms stable complexes with phosphonate ligands. The formation of these complexes is a key factor in their application and persistence in aquatic environments. Studies on the interaction of various phosphonates with ferric ions indicate a high affinity, leading to the formation of stable complexes. researchgate.net

The pH of the surrounding medium is a critical factor influencing the stability of this compound. In acidic conditions, the hydrolysis of iron(III) becomes significant. Spectrophotometric studies of iron(III) hydrolysis in acidic aqueous solutions at temperatures up to 200 °C show the formation of species like Fe(OH)²⁺. researchgate.net This suggests that at low pH, the hydrated iron(III) core of the phosphonate complex could be susceptible to changes in its coordination environment. The hydrolysis of phosphonate esters is also known to be catalyzed by acids, which could lead to the degradation of the phosphonate ligand itself under strongly acidic conditions. mdpi.comresearchgate.net

Conversely, in alkaline conditions, the situation is also complex. While phosphonate complexes can be stable, high concentrations of hydroxide (B78521) ions can lead to the precipitation of iron(III) hydroxides. The adsorption of phosphonates onto granular ferric hydroxides has been observed to decrease with increasing pH, which may suggest a competition between the phosphonate and hydroxide ions for coordination to the iron center. researchgate.netmurdoch.edu.au

The table below summarizes the expected stability of this compound in different chemical environments.

Environmental ConditionExpected StabilityPotential Degradation/Transformation Pathways
Acidic (pH < 4)Moderate to LowHydrolysis of the Fe(III) aqua-complex; acid-catalyzed hydrolysis of the phosphonate ligand. researchgate.netmdpi.comresearchgate.net
Neutral (pH 6-8)HighStable complex formation is generally favored.
Alkaline (pH > 9)ModeratePotential for precipitation of iron(III) hydroxides; base-catalyzed hydrolysis of the phosphonate ligand. researchgate.netmurdoch.edu.au
Oxidative EnvironmentsDependent on agentThe Fe(III) center is already in a high oxidation state, but the organic phosphonate ligand could be susceptible to oxidation by strong oxidizing agents.
Reductive EnvironmentsModerate to LowReduction of Fe(III) to Fe(II) could lead to dissociation of the complex.

Photostability and Resistance to Radiation Damage

The interaction of this compound with light, particularly ultraviolet (UV) radiation, can lead to photochemical reactions that may alter its structure and properties. The presence of iron(III) is known to enhance the photodegradation of phosphonates in aqueous solutions. nih.gov

A study on the photodegradation of several phosphonates, including NTMP, EDTMP, and DTPMP, in the presence of iron(III) ions demonstrated that UV irradiation leads to the conversion of phosphonates into orthophosphates and intermediate products like aminomethylphosphonic acid (AMPA). nih.gov The degradation process is significantly faster in the presence of iron(III) compared to its absence, indicating a photocatalytic role for the iron species. nih.gov

The half-life of phosphonates under UV irradiation is highly dependent on the pH of the solution and the presence of iron. The table below presents data from a study on the photodegradation of phosphonates, which can be considered indicative of the photostability of the phosphonate ligand within an this compound complex. nih.gov

pHConditionHalf-life (minutes)
3Without Iron15 - 35
3With 3.6 µM Iron5 - 10
5-6Without Iron10 - 35
5-6With 3.6 µM Iron5 - 15
10Without Iron50 - 75
10With 3.6 µM Iron35 - 60

This data clearly shows that acidic to neutral conditions, in the presence of iron, are most conducive to the photodegradation of the phosphonate component. nih.gov The mechanism is believed to involve the formation of photo-reactive iron(III)-phosphonate complexes that, upon absorption of UV light, undergo ligand-to-metal charge transfer, leading to the oxidation of the phosphonate and reduction of the iron. researchgate.net

Mechanisms of Degradation under Specific Stressors

The degradation of this compound can proceed through several mechanisms depending on the nature of the stressor.

Thermal Degradation: Under thermal stress, the primary degradation mechanism is initiated by dehydration. The loss of coordinated and lattice water molecules can destabilize the crystal structure, leading to phase transformations. acs.org Following dehydration, at higher temperatures, the organic phosphonate ligand itself will decompose. The thermal decomposition of an iron phosphonate complex derived from ethylenediamine-tetramethylene phosphonic acid (EDTMP) has been used to synthesize iron polyphosphate (Fe(PO₃)₃), indicating that the degradation pathway involves the breakdown of the organic part of the ligand, leaving behind a phosphate network. researchgate.net The final decomposition products are typically iron oxides and various phosphorus oxides.

Chemical Degradation (Hydrolysis): In aqueous environments, hydrolysis is a key degradation mechanism. The stability of the P-C bond in phosphonates is generally high, but the ester or acid groups can be susceptible to hydrolysis.

Acid-catalyzed hydrolysis: In strongly acidic media, the reaction can be initiated by the protonation of the phosphonate oxygen atoms, making the phosphorus atom more susceptible to nucleophilic attack by water. mdpi.comresearchgate.net

Base-catalyzed hydrolysis: In alkaline conditions, hydroxide ions can directly attack the phosphorus atom, leading to the cleavage of the P-C or P-O bonds.

Photodegradation: The mechanism of photodegradation in the presence of iron(III) is photocatalytic. It is proposed that upon absorption of a photon, an excited state of the Fe(III)-phosphonate complex is formed. This is followed by an intramolecular electron transfer from the phosphonate ligand to the Fe(III) center, generating Fe(II) and a phosphonate radical cation. researchgate.net This radical cation is highly reactive and undergoes further reactions, such as cleavage of C-P and C-N bonds, ultimately leading to the formation of orthophosphate and smaller organic fragments. nih.gov The re-oxidation of Fe(II) to Fe(III) by dissolved oxygen can complete the catalytic cycle, allowing a small amount of iron to facilitate the degradation of a larger amount of phosphonate.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Advanced Architectures

The synthesis of iron(III) phosphonate (B1237965) hydrates with precisely controlled architectures is a primary objective for unlocking their full potential. Future research will likely move beyond conventional synthetic approaches to explore more sophisticated methods that offer greater control over the material's structure at the molecular level.

One promising direction is the use of solvothermal and hydrothermal techniques under carefully controlled conditions to direct the self-assembly of iron ions and phosphonate ligands into complex three-dimensional frameworks. These methods can facilitate the formation of unique structural motifs, such as high nuclearity clusters and cage complexes, by influencing reaction kinetics and thermodynamics. The choice of solvent, temperature, pressure, and pH can be systematically varied to target specific architectures with desired pore sizes and surface functionalities.

Furthermore, the rational design of multifunctional phosphonate ligands will play a crucial role in the construction of advanced architectures. Ligands incorporating additional functional groups, such as carboxylates, amines, or aromatic moieties, can act as secondary building units, leading to the formation of heterofunctional materials with enhanced properties. The use of sterically hindered ligands is another strategy to control the dimensionality of the resulting structures, favoring the formation of discrete molecular clusters over extended networks.

Recent advancements in synthetic methodologies for metal phosphonates are summarized in the table below:

Synthetic MethodKey AdvantagesResulting Architectures
Hydrothermal Synthesis High crystallinity, control over particle size and morphology.Porous frameworks, nanoparticles. researchgate.net
Solvothermal Synthesis Access to non-aqueous solvent systems, potential for novel phases.High nuclearity clusters, cage complexes. henkel-adhesives.com
Mechanochemical Synthesis Solvent-free, rapid reaction times, environmentally friendly.Crystalline powders.
Microwave-Assisted Synthesis Accelerated reaction rates, uniform heating.Nanocrystals, hierarchical structures.

Integration into Hybrid and Composite Materials Systems

The integration of iron(III) phosphonate hydrates into hybrid and composite materials is a burgeoning area of research that promises to yield materials with synergistic properties and expanded functionalities. By combining the unique characteristics of iron phosphonates with other materials, such as polymers, metal oxides, or carbon-based nanostructures, researchers can create multifunctional systems for a wide range of applications.

A key focus will be on the development of organic-inorganic hybrid materials , where the iron phosphonate component is chemically bonded to or physically dispersed within a polymer matrix. These hybrids can exhibit improved mechanical strength, thermal stability, and processability compared to the individual components. For instance, incorporating iron phosphonate nanoparticles into a polymer matrix can enhance its flame retardant properties or introduce catalytic activity.

Another promising avenue is the creation of nanocomposites where iron(III) phosphonate hydrate (B1144303) is grown on or integrated with conductive substrates like graphene or carbon nanotubes. Such composites could be valuable for applications in energy storage and catalysis, where the high surface area and conductivity of the carbon support can enhance the performance of the iron phosphonate active phase. The synthesis of core-shell structures, with an iron phosphonate shell and a magnetic or plasmonic core, could also lead to novel materials for biomedical and sensing applications.

Exploration of New Application Domains (e.g., Quantum Materials, Sensing)

While iron(III) phosphonate hydrates have shown promise in catalysis and materials science, future research will explore their potential in more unconventional and high-tech application domains. The intrinsic magnetic properties of iron(III) centers, coupled with the structural versatility of phosphonate frameworks, make these materials interesting candidates for the development of quantum materials . The ability to tune the magnetic interactions between iron centers by modifying the phosphonate ligands could lead to the design of single-molecule magnets or materials with long-range magnetic ordering.

In the realm of sensing , the development of iron(III) phosphonate-based sensors for the detection of various analytes is a promising area of investigation. The porous nature of some iron phosphonate frameworks can be exploited for the selective adsorption of guest molecules, leading to changes in the material's optical or electronic properties. For example, lanthanide phosphonate coordination polymers have demonstrated the ability to sense ketones and Fe³⁺ ions in water through luminescence quenching. researchgate.net This suggests that iron-based analogues could be developed for similar sensing applications.

Emerging ApplicationKey Properties of Iron(III) Phosphonate HydratePotential Impact
Quantum Materials Tunable magnetic properties, discrete molecular clusters.Development of single-molecule magnets, quantum computing components.
Chemical Sensing Porosity, functionalizable ligands, luminescence quenching potential.Environmental monitoring, medical diagnostics. researchgate.net
Gas Storage and Separation High surface area, tunable pore sizes.Carbon capture, hydrogen storage.

In Situ and Operando Characterization Techniques for Dynamic Processes

To gain a deeper understanding of the formation mechanisms and functional behavior of iron(III) phosphonate hydrates, the application of in situ and operando characterization techniques is crucial. These advanced analytical methods allow for the real-time monitoring of materials under reaction conditions, providing invaluable insights into their dynamic processes.

Future research will increasingly employ techniques such as in situ X-ray diffraction (XRD) and Raman spectroscopy to follow the crystallization and phase transformations of iron(III) phosphonate hydrates during their synthesis. mdpi.com This will enable a more rational design of synthetic protocols to obtain materials with desired structures and properties. For catalytic applications, operando infrared (IR) spectroscopy can be used to identify reaction intermediates and elucidate catalytic mechanisms at the molecular level. ornl.govacs.org

The combination of multiple in situ techniques, known as a multitechnique approach, will be particularly powerful. For example, simultaneously performing X-ray absorption spectroscopy (XAS) and IR spectroscopy during a catalytic reaction can provide complementary information about the electronic structure of the iron centers and the nature of adsorbed species.

Upscaling and Industrial Relevance of Synthesis and Applications

For iron(III) phosphonate hydrates to transition from laboratory curiosities to commercially viable materials, significant research efforts must be directed towards the upscaling of their synthesis and the demonstration of their industrial relevance. While many synthetic methods are currently performed on a small scale, the development of scalable and cost-effective production processes is essential.

Hydrothermal synthesis in large-volume reactors is a promising route for the bulk production of crystalline iron(III) phosphonate materials. researchgate.net However, challenges related to heat and mass transfer, as well as the control of particle size and morphology at a larger scale, need to be addressed. Continuous flow synthesis methods could also offer a more efficient and scalable alternative to batch processes.

The industrial applications of phosphonates are already well-established in areas such as water treatment, as scale and corrosion inhibitors, and in detergents. airedale-group.comtzgroupusa.com Iron phosphonates, in particular, have potential applications as catalysts for the production of biofuels and fine chemicals, and as coatings for corrosion protection. researchgate.nethenkel-adhesives.com Future research should focus on demonstrating the long-term stability and performance of these materials under industrially relevant conditions.

Sustainable and Circular Economy Considerations in Material Lifecycle

In an era of increasing environmental awareness, the development of sustainable materials and processes is of paramount importance. Future research on iron(III) phosphonate hydrates must incorporate principles of green chemistry and the circular economy throughout the material's lifecycle.

This includes the use of environmentally benign solvents and reagents in their synthesis, as well as the development of energy-efficient synthetic methods. The use of bio-based phosphonate precursors could further enhance the sustainability of these materials.

Q & A

Q. What synthetic strategies are employed to prepare Iron(III) phosphonate hydrate with controlled coordination geometry?

Iron(III) phosphonate complexes are typically synthesized using macrocyclic ligands like 1,4,7-triazacyclononane (TACN) functionalized with phosphonate pendants. The number of phosphonate groups (1–3) dictates the anionic charge and kinetic inertness of the complex. For example, Fe-NOTP (a tris-phosphonate TACN complex) is prepared by introducing phosphonate groups to the TACN backbone, followed by Fe(III) chelation under controlled pH and temperature. Hydroxypropyl derivatives are used as alternative donor groups to modulate solubility and relaxivity .

Q. How is the kinetic inertness of this compound evaluated under physiologically relevant conditions?

Kinetic inertness is assessed via acid dissociation studies (e.g., 100 mM HCl at 37°C over 72 hours) and stability in biological buffers (e.g., HEPES). Fe-NOTP showed no dissociation after three days in HCl, outperforming carboxylate analogs like Fe-NOTA. Stability in the presence of competing anions (carbonate, phosphate) is also tested using UV-Vis spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) to monitor Fe(III) release .

Q. What spectroscopic and imaging techniques are used to characterize this compound’s relaxivity for MRI applications?

Proton relaxivity (r₁) is measured at clinical field strengths (e.g., 1.4 T) using nuclear magnetic resonance dispersion (NMRD) profiles. Fe-NOTP exhibits r₁ = 0.98 mM⁻¹s⁻¹, comparable to hydroxypropyl derivatives. Human serum albumin (HSA) binding assays are performed to evaluate relaxivity enhancement (e.g., Fe-NOTP shows a 58% increase in r₁ with HSA). In vivo biodistribution is studied via murine MRI, tracking renal clearance and contrast retention .

Advanced Research Questions

Q. How do phosphonate ligand architecture and charge density influence Fe(III) stabilization in aqueous systems?

Phosphonate ligands with higher denticity (e.g., EDTMP) enhance Fe(III) stabilization by forming multinuclear complexes, as shown in speciation studies using potentiometric titrations and UV-Vis spectroscopy. The charge density of phosphonate groups affects hydration shell dynamics, with anionic complexes (e.g., Fe-NOTP) exhibiting slower water exchange rates (τₘ ≈ 10⁻⁶ s) compared to neutral analogs. This impacts relaxivity and redox stability, as evidenced by cyclic voltammetry (reduction potential ≈ -330 mV vs. NHE) .

Q. What experimental contradictions arise in comparing Fe(III)-phosphonate complexes with hydroxypropyl or carboxylate derivatives?

Despite similar relaxivity values (Fe-NOTP: 0.98 vs. hydroxypropyl: 1.0 mM⁻¹s⁻¹), Fe-NOTP shows superior HSA binding and acid stability. This discrepancy is attributed to differences in ligand field strength and steric hindrance. Hydroxypropyl derivatives suffer from limited solubility at high concentrations, restricting in vivo dosing. These trade-offs necessitate structure-activity relationship (SAR) studies to balance relaxivity, stability, and biocompatibility .

Q. How does Fe(III) phosphonate hydrate interact with environmental or biological chelators, and how can these interactions be quantified?

Competing ligand assays using EDTA or citrate reveal Fe(III) sequestration mechanisms. For example, citrate reverses Fe(III)-phosphonate adsorption onto ferric hydroxide surfaces more effectively than EDTA, as shown in scale inhibition studies (e.g., 1 mg/L Fe(III) reduces phosphonate inhibitor efficacy by >50%). Isothermal titration calorimetry (ITC) quantifies binding constants (Kd ≈ 10⁻⁶ M for Fe-EDTMP) .

Q. What challenges exist in resolving the protonation states and hydration structure of this compound?

X-ray absorption spectroscopy (XAS) and neutron diffraction are used to probe Fe-O-P bond distances and proton localization. However, capillary water in hydrated gels complicates structural analysis, as seen in FeOOH·nH₂O systems. Thermogravimetric analysis (TGA) distinguishes bound vs. adsorbed water, with Fe₄O₂₁P₆·xH₂O losing ~1.6 H₂O molecules upon dehydration .

Methodological Considerations

  • Contradiction Analysis : When relaxivity data conflicts with solubility or stability metrics (e.g., Fe-NOTP vs. hydroxypropyl derivatives), prioritize in vivo imaging outcomes over in vitro assays .
  • Experimental Design : For speciation studies, combine potentiometry (pH 2–12) with spectroscopic techniques (e.g., EPR for Fe(III) oxidation state validation) .
  • Data Interpretation : Use Langmuir adsorption models to quantify phosphonate binding to Fe(III) hydroxides in environmental matrices .

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